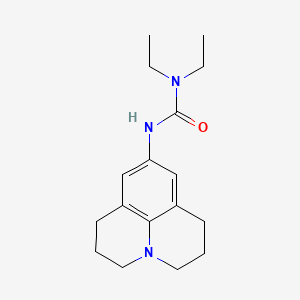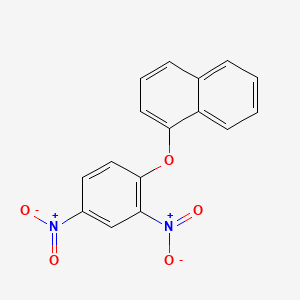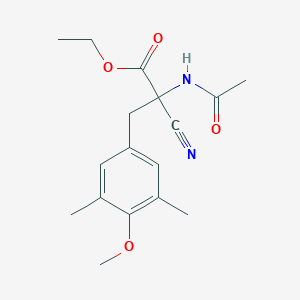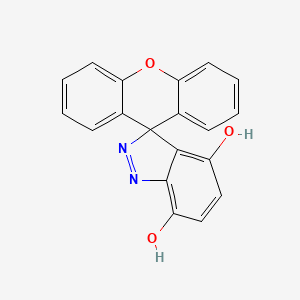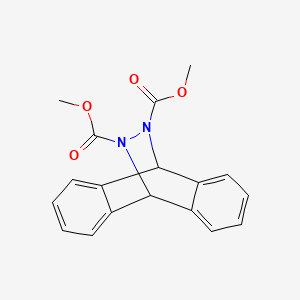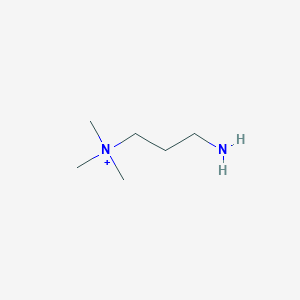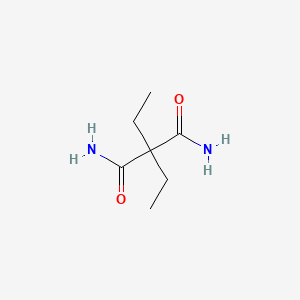
2,2-Diethylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethylmalonamide is an organic compound with the molecular formula C7H14N2O2 It is a derivative of malonamide, where two ethyl groups are substituted at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Diethylmalonamide can be synthesized through the alkylation of malonamide. The process involves the reaction of malonamide with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:
Malonamide+2Ethyl Halide→2,2-Diethylmalonamide+2Halide Ion
Industrial Production Methods
In an industrial setting, the production of 2,2-Diethylmalonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethylmalonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products
Oxidation: Produces diethylmalonic acid.
Reduction: Yields diethylamine derivatives.
Substitution: Results in various substituted malonamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Diethylmalonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Diethylmalonamide involves its interaction with specific molecular targets. In biochemical applications, it may act as an inhibitor by binding to active sites of enzymes, thereby affecting their activity. The pathways involved include hydrogen bonding and hydrophobic interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylmalonamide
- 2,2-Dipropylmalonamide
- 2,2-Dibutylmalonamide
Uniqueness
2,2-Diethylmalonamide is unique due to its specific ethyl substitutions, which confer distinct steric and electronic properties compared to its analogs. These properties influence its reactivity and interactions in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
29141-71-7 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2,2-diethylpropanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
IYZYMNZTUFOYHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


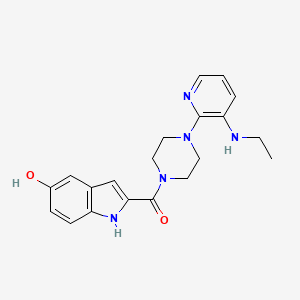

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
